molecular formula C15H12N2O4 B2402612 (5-methyl-1,2-oxazol-3-yl)methyl 5-phenyl-1,2-oxazole-3-carboxylate CAS No. 1203300-68-8

(5-methyl-1,2-oxazol-3-yl)methyl 5-phenyl-1,2-oxazole-3-carboxylate

Cat. No.: B2402612
CAS No.: 1203300-68-8
M. Wt: 284.271
InChI Key: UZAAINSSJPXJAV-UHFFFAOYSA-N
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Description

(5-methyl-1,2-oxazol-3-yl)methyl 5-phenyl-1,2-oxazole-3-carboxylate is a chemical compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-methyl-1,2-oxazol-3-yl)methyl 5-phenyl-1,2-oxazole-3-carboxylate typically involves a [3+2] cycloaddition reaction. This reaction can be catalyzed by metals such as Cu(I) or Ru(II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact . The reaction conditions often involve the use of nitrile oxides and captodative olefins or methyl crotonate derivatives .

Industrial Production Methods

Industrial production methods for this compound are still under development, with a focus on optimizing yield and reducing waste. Current methods involve the use of eco-friendly catalysts and solvents to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

(5-methyl-1,2-oxazol-3-yl)methyl 5-phenyl-1,2-oxazole-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Mechanism of Action

The mechanism of action of (5-methyl-1,2-oxazol-3-yl)methyl 5-phenyl-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammatory pathways .

Comparison with Similar Compounds

Similar Compounds

    Isoxazole: The parent compound, which serves as the basis for many derivatives.

    5-Phenylisoxazole: A similar compound with a phenyl group attached to the isoxazole ring.

    3-Methylisoxazole: Another derivative with a methyl group at the 3-position.

Uniqueness

What sets (5-methyl-1,2-oxazol-3-yl)methyl 5-phenyl-1,2-oxazole-3-carboxylate apart from its similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

(5-methyl-1,2-oxazol-3-yl)methyl 5-phenyl-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O4/c1-10-7-12(16-20-10)9-19-15(18)13-8-14(21-17-13)11-5-3-2-4-6-11/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZAAINSSJPXJAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)COC(=O)C2=NOC(=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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